Diethyl 12-aminododecylphosphonate

Description

The exact mass of the compound this compound is 321.24328101 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

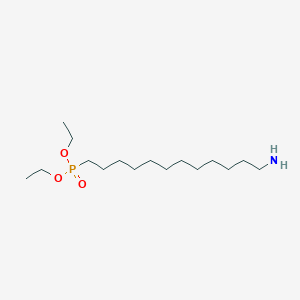

Structure

2D Structure

Properties

IUPAC Name |

12-diethoxyphosphoryldodecan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36NO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUXHOLXFCDFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCCCN)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Phosphonate Chemistry Within Organic and Materials Science

Phosphonates are organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom (C-PO(OR)₂). This structural motif imparts a unique set of properties that have been exploited in diverse scientific and technological fields. In organic chemistry, the synthesis of phosphonates and their derivatives is a well-established area of research, with reactions like the Michaelis-Arbuzov and Kabachnik-Fields reactions being cornerstone methodologies. nih.gov These reactions allow for the creation of a vast library of phosphonate-containing molecules with tailored functionalities.

In materials science, phosphonates have gained prominence as robust anchoring groups for the modification of metal oxide surfaces. mdpi.comoszk.hu The phosphonate (B1237965) group forms strong, stable bonds with a variety of metal oxides, including those of titanium, zirconium, and aluminum. nih.gov This has led to their extensive use in the development of self-assembled monolayers (SAMs), corrosion inhibitors, and functional coatings. The stability of the phosphonate-metal oxide bond, particularly in aqueous environments, offers a significant advantage over other common surface modification chemistries, such as those based on silanes or thiols. nih.gov

The Unique Role of Aminophosphonate Esters in Advanced Chemical Systems

Aminophosphonate esters represent a particularly interesting subclass of phosphonates, as they combine the surface-active properties of the phosphonate (B1237965) group with the versatile reactivity of an amino group. This bifunctionality is the key to their unique role in the design of advanced chemical systems. The amino group can serve as a site for a wide range of chemical transformations, allowing for the covalent attachment of other molecules, such as biomolecules, polymers, or chromophores.

This "platform" approach enables the construction of complex, multifunctional surfaces with precisely controlled chemical and physical properties. For instance, the terminal amino group can be used to immobilize enzymes, create biocompatible coatings on medical implants, or build up multilayered structures for applications in sensors and electronics. researchgate.net The length of the alkyl chain separating the phosphonate and amino groups also plays a crucial role, influencing the packing density and orientation of the molecules in self-assembled monolayers, and providing a means to tune the surface properties. nih.gov

Structural Context of Diethyl 12 Aminododecylphosphonate Within the Aminophosphonate Class

Established Synthetic Routes for α-Aminophosphonates and their Adaptations for Long-Chain Derivatives

While the methods above describe a direct route to ω-aminoalkylphosphonates, the following sections detail established synthetic routes for α-aminophosphonates. These methods are not directly used to synthesize this compound but are fundamental in organophosphorus chemistry and can be adapted to produce long-chain α-aminophosphonate analogues.

Kabachnik-Fields Reaction and its Mechanistic Considerations

The Kabachnik-Fields reaction is a three-component condensation that produces α-aminophosphonates from a carbonyl compound (an aldehyde or ketone), an amine, and a dialkyl phosphite (B83602) (a hydrophosphoryl compound). google.comyoutube.com This multicomponent reaction is a cornerstone for synthesizing α-aminophosphonates, which are phosphorus analogues of α-amino acids. youtube.com

Mechanism : The reaction mechanism can proceed via two main pathways, largely dependent on the reaction conditions and the basicity of the amine. google.com

Imine Pathway : The amine and carbonyl compound first condense to form an imine intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond (a hydrophosphonylation step) to yield the α-aminophosphonate. google.comyoutube.com In situ monitoring has confirmed the involvement of the imine intermediate in several cases. google.com

α-Hydroxyphosphonate Pathway : The carbonyl compound reacts first with the dialkyl phosphite to form an α-hydroxyphosphonate intermediate. This is followed by nucleophilic substitution of the hydroxyl group by the amine.

The nature of the reactants determines the dominant pathway; for instance, a soft carbonyl compound may react faster with the soft P-nucleophile (phosphite), while harder carbonyls may favor reaction with the harder amine nucleophile. google.com

Adaptation for Long-Chain Derivatives : To synthesize a long-chain α-aminophosphonate using this method, one could use a long-chain aldehyde as a starting material. For example, reacting dodecanal, an amine, and diethyl phosphite would yield a diethyl (amino)(dodecyl)methylphosphonate derivative.

Multicomponent Reaction Strategies for Aminophosphonate Synthesis

The Kabachnik-Fields reaction is itself a prime example of a multicomponent reaction (MCR). MCRs are highly efficient, as they combine three or more reactants in a single step to form a product that incorporates portions of all reactants, which is beneficial for atom economy and operational simplicity. nih.govsikemia.com

Several variations and alternative MCRs for α-aminophosphonate synthesis exist:

A three-component reaction using nitro compounds, carbonyl compounds, and phosphites in the presence of indium can produce α-aminophosphonates in a one-pot process. This method involves the reduction of the nitro compound to an amine, followed by imine formation and hydrophosphonylation. jk-sci.com

Another strategy involves the reaction of an aldehyde, a secondary amine, and a trialkylphosphite in a lithium perchlorate/diethyl ether medium at room temperature, which can produce high yields of the desired products. jk-sci.com

Transition metals like zinc, copper, and iron can also catalyze MCRs for α-aminophosphonate synthesis. nih.gov

Adaptation for Long-Chain Derivatives : Similar to the Kabachnik-Fields reaction, these MCR strategies can be adapted for long-chain α-aminophosphonates by employing a long-chain carbonyl compound as one of the components. The modularity of MCRs makes them suitable for creating libraries of complex molecules, including those with long alkyl chains.

One-Pot Synthetic Approaches

One-pot syntheses, which often encompass MCRs, are highly desirable as they reduce the need for intermediate purification steps, saving time, resources, and reducing waste. Several efficient one-pot procedures for α-aminophosphonates have been developed.

Reduction followed by Kabachnik-Fields : A method exists for the one-pot synthesis of α-aminophosphonates directly from aryl nitro compounds, aldehydes or ketones, and diethyl phosphite. This process uses sodium dithionite (B78146) for the initial reduction of the nitro group to an amine, which then participates in the subsequent Kabachnik-Fields reaction in the same vessel.

Cascade Reactions : A rhodium/nickel-catalyzed cascade sequence involving allylamine (B125299) isomerization to an enamine, followed by hydrophosphonylation, has been developed for synthesizing α-aminophosphonates. organic-chemistry.org

Solvent-Free Conditions : Some one-pot syntheses can be performed under solvent-free conditions, offering a greener alternative to traditional methods. wikipedia.org For instance, reacting an aldehyde, ammonium (B1175870) formate, and a dialkyl phosphite with alumina (B75360) under microwave irradiation provides the α-aminophosphonate.

Adaptation for Long-Chain Derivatives : The adaptability of one-pot syntheses is one of their key strengths. By selecting a long-chain aldehyde or a long-chain amine (if the structure allows), these methods can be readily applied to generate long-chain α-aminophosphonates.

Advanced Synthetic Techniques and Their Application

Modern synthetic chemistry has introduced techniques that can improve reaction efficiency, reduce reaction times, and enable novel transformations.

Microwave-Assisted Synthesis of Aminophosphonate Esters

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of α-aminophosphonates, microwave irradiation often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating.

Microwave-Assisted Kabachnik-Fields and Pudovik Reactions : The Kabachnik-Fields reaction and the related Pudovik reaction (addition of a phosphite to a pre-formed imine) can be performed efficiently under microwave conditions. google.com Notably, many of these reactions can be carried out under solvent-free and catalyst-free conditions, enhancing their environmental friendliness. google.com

Synthesis of Bisphosphonates : Microwave assistance has also been successfully applied to the three-component synthesis of (aminomethylene)bisphosphonates from amines, triethyl orthoformate, and diethyl phosphite.

The table below summarizes findings from a study on the microwave-assisted, solvent-free synthesis of α-aryl-α-aminophosphonates via the Pudovik reaction.

| Imine Reactant | Phosphite Reactant | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-benzylidene(cyclohexyl)amine | Dimethyl phosphite (DMP) | 80 | 30 | 87 | nih.gov |

| N-(4-chlorobenzylidene)cyclohexylamine | Dimethyl phosphite (DMP) | 100 | 30 | 91 | nih.gov |

| N-benzylidene(cyclohexyl)amine | Diethyl phosphite (DEP) | 100 | 30 | 89 | nih.gov |

| N-benzylidene(aniline) | Diphenylphosphine oxide | 120 | 30 | 94 | nih.gov |

Solid-Phase Synthesis Protocols for Long-Chain Aminophosphonates

Solid-phase synthesis is a technique where molecules are built step-by-step while one end is attached to an insoluble solid support or resin. This methodology simplifies the purification process, as excess reagents and byproducts are simply washed away after each reaction step. While widely used for peptides and oligonucleotides, it can be adapted for the synthesis of other long-chain molecules.

A potential solid-phase protocol for a long-chain aminophosphonate could involve:

Anchoring : A bifunctional starting material, such as 12-hydroxydodecanoic acid, is anchored to a suitable solid support resin.

Chain Elongation/Modification : The free end of the anchored molecule is then subjected to a series of reactions to build the desired structure. For instance, the terminal group could be converted to a halide.

Phosphonylation : The terminal halide is reacted with a phosphite reagent to install the phosphonate group.

Amination : The initial anchor point (e.g., a carboxylic acid) is converted into an amine.

Cleavage : The completed this compound molecule is cleaved from the solid support.

This approach is particularly valuable for creating libraries of related compounds for screening purposes. Research has demonstrated the successful solid-phase synthesis of protected α-amino phosphonic acid oligomers, showcasing the feasibility of forming phosphonate-containing structures on a solid support.

Green Chemistry Principles in Aminophosphonate Synthesis

The application of green chemistry principles to the synthesis of long-chain aminophosphonates is crucial for developing environmentally benign and efficient processes. nih.gov Key strategies include the use of non-hazardous solvents, catalytic methods, and reaction conditions that minimize energy consumption and waste generation. organic-chemistry.org

The classical Michaelis-Arbuzov reaction, a cornerstone for synthesizing phosphonates, often requires high temperatures and long reaction times. scholarsresearchlibrary.comwikipedia.org Green approaches aim to mitigate these issues. For instance, microwave-assisted, solvent-free reactions represent a significant improvement, often leading to shorter reaction times and higher yields compared to conventional heating. scholarsresearchlibrary.com The use of water as a solvent, where feasible, is another hallmark of green chemistry. Recent developments have shown that palladium-catalyzed Michaelis-Arbuzov reactions can be effectively promoted by water, allowing for milder conditions. organic-chemistry.org

Catalytic Systems in this compound Synthesis

The synthesis of this compound typically involves a two-step process: the formation of a phosphonate precursor via the Michaelis-Arbuzov reaction, followed by the introduction or deprotection of the terminal amino group. Catalysis plays a pivotal role in enhancing the efficiency and selectivity of these steps.

A common route involves the reaction of a bifunctional starting material, such as N-(12-bromododecyl)phthalimide, with triethyl phosphite. This is followed by the hydrazinolysis of the phthalimide group to release the primary amine.

Role of Lewis Acid Catalysts

The Michaelis-Arbuzov reaction can be sluggish, often necessitating elevated temperatures. scholarsresearchlibrary.com Lewis acid catalysis has emerged as a powerful tool to accelerate this reaction, enabling it to proceed under milder conditions, often at room temperature. organic-chemistry.orgnih.gov This is particularly advantageous for long-chain substrates that might be prone to side reactions at high temperatures.

Heterogeneous Catalysis and Nanocatalyst Development (e.g., Doped Polyaniline with Manganese, Hydroxyapatite (B223615) Nanoparticles)

The development of heterogeneous catalysts and nanocatalysts is a key focus in green chemistry as it facilitates catalyst recovery and reuse, reducing process costs and environmental impact. unive.it

For the Michaelis-Arbuzov reaction, several heterogeneous systems have been developed. Silica-supported Lewis acids, such as CeCl₃·7H₂O-SiO₂, have proven to be effective, recyclable catalysts for the synthesis of various phosphonates under solvent-free conditions, including with microwave assistance. scholarsresearchlibrary.comresearchgate.net This system functions as both an activator for the Lewis acid and a support. scholarsresearchlibrary.com Similarly, nano-BF₃·SiO₂ has been used as a reusable, eco-friendly catalyst for the Michaelis-Arbuzov reaction in an ionic liquid medium. nih.gov

While research on catalysts for ω-aminoalkylphosphonate synthesis is specific, related findings in phosphonate chemistry offer valuable insights:

Doped Polyaniline with Manganese (PAni-Mn) : This novel nanocatalyst has been described as an efficient, multifunctional catalyst for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction under solvent-free, room temperature conditions. researchgate.net Its application lies in its high surface area and the synergistic effect of the components, which increases catalytic activity and yield. Although demonstrated for α-isomers, its potential in other C-P or C-N bond-forming reactions warrants investigation.

Hydroxyapatite (HAp) Nanoparticles : Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) is a biocompatible material that has been explored as a catalyst and a support. Copper-exchanged hydroxyapatite (CuHAP) has been used as a recyclable catalyst for the three-component coupling of aldehydes, alkynes, and amines to form propargylamines. researchgate.net Furthermore, reports indicate that hydroxyapatite itself can catalyze reactions such as one-pot pentose (B10789219) formation from formaldehyde (B43269) and glycolaldehyde. nih.govcolab.ws While direct application of HAp as a catalyst for the Michaelis-Arbuzov reaction on long-chain substrates is not extensively documented, its components and surface properties suggest potential utility, particularly as a stable, heterogeneous support for catalytically active metals. researchgate.netmdpi.com

Table 1: Comparison of Catalytic Systems for Phosphonate Synthesis

| Catalyst System | Reaction Type | Key Advantages | Relevant Findings | Citation(s) |

|---|---|---|---|---|

| CeCl₃·7H₂O-SiO₂ | Michaelis-Arbuzov | Heterogeneous, recyclable, solvent-free, microwave-compatible. | High yields (85-94%) for arylmethyl phosphonates. | scholarsresearchlibrary.com |

| Nano-BF₃·SiO₂ | Michaelis-Arbuzov | Heterogeneous, reusable, eco-friendly. | Superior yields compared to other tested Lewis acids. | nih.gov |

| InBr₃ / ZnBr₂ | Michaelis-Arbuzov | Homogeneous, mild conditions. | Enables reaction at room temperature with good to excellent yields (75–93%). | organic-chemistry.org |

| PAni-Mn | Kabachnik-Fields (α-aminophosphonates) | Nanocatalyst, high surface area, solvent-free, room temp. | Efficient for α-aminophosphonate synthesis; potential for other C-P/C-N bond formations. | researchgate.net |

| CuHAP | A³ Coupling (Propargylamines) | Heterogeneous, reusable, co-catalyst free. | Demonstrates HAp as an effective catalyst support for C-N/C-C bond formation. | researchgate.net |

Control over Stereochemistry and Regioselectivity in Long-Chain Aminophosphonate Formation

Stereochemistry : The target molecule, this compound, is an achiral compound. It lacks a stereogenic center, as the phosphonate group is located at one end of the dodecyl chain and the amino group at the other, with no chiral carbons in between. Therefore, the control of stereochemistry is not a factor in its synthesis.

Regioselectivity : Control over regioselectivity is paramount and is achieved through the strategic synthesis of the starting materials. For the synthesis of this compound, a precursor such as 12-bromo-1-dodecylamine or a protected version like N-(12-bromododecyl)phthalimide is required. The regioselectivity of the entire synthesis is dictated by the precise placement of the halogen and the amino group on the C12 alkyl chain.

The Michaelis-Arbuzov reaction itself is highly regioselective. The nucleophilic phosphorus of the triethyl phosphite selectively attacks the electrophilic carbon atom bonded to the halogen (in this case, C12 of the dodecyl chain). wikipedia.orgorganic-chemistry.org The subsequent dealkylation step also proceeds predictably. Therefore, provided the halo-amino-dodecane precursor is synthesized with high regiochemical purity, the final product will also be regiochemically well-defined.

Ester Hydrolysis and Phosphonic Acid Derivatization

The conversion of diethyl phosphonates to their corresponding phosphonic acids is a fundamental transformation, unlocking a new class of derivatives with distinct chemical properties. The hydrolysis of the P-O-C ester linkages in this compound is typically achieved under acidic conditions. nih.govwikipedia.org This reaction replaces the ethyl ester groups with hydroxyl groups, yielding 12-aminododecylphosphonic acid.

The process generally requires refluxing with a strong acid, such as concentrated hydrochloric (HCl) or hydrobromic (HBr) acid. nih.gov The reaction proceeds to completion, driven by the large excess of water present in the aqueous acid solution. wikipedia.org The resulting 12-aminododecylphosphonic acid is a zwitterionic compound, possessing both a positive charge on the ammonium group and a negative charge on the phosphonate group under neutral pH conditions. It is often isolated as a hydrochloride salt. sigmaaldrich.com

The phosphonic acid functionality itself is a gateway to further derivatization. While direct esterification of phosphonic acids is challenging, they can be converted into phosphonic dichlorides and then reacted with alcohols or amines to form new esters or phosphonamides. nih.gov Another route involves selective monoesterification using specific reagents like triethyl orthoacetate, where reaction conditions can be tuned to favor the formation of monoesters or diesters. nih.gov

Table 1: Conditions for Hydrolysis of Alkylphosphonate Esters

| Reagent | Conditions | Product | Reference |

| Concentrated HCl | Reflux | Corresponding Phosphonic Acid | nih.gov |

| HBr in Acetic Acid | Heating | Corresponding Phosphonic Acid | nih.gov |

| p-Toluenesulfonic acid | Microwave, 160-180 °C | Corresponding Phosphonic Acid | nih.gov |

| Trifluoroacetic Acid | Aqueous Medium | Corresponding Phosphonic Acid | nih.gov |

This table summarizes general conditions for phosphonate ester hydrolysis applicable to the this compound framework.

Reactions Involving the Amine Functionality

The terminal primary amine group on the dodecyl chain is a key site for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. Standard amine chemistry can be readily applied to this compound.

Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form stable amide linkages.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although this can lead to mixtures of mono-, di-, and tri-alkylated products.

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones to form a Schiff base (imine), which is then reduced to a secondary amine.

Imine Formation: Condensation with aldehydes or ketones, which can be a final product or an intermediate for further reactions. sigmaaldrich.com

The reactivity of the amine is also central to multicomponent reactions like the Kabachnik-Fields reaction. nih.govwikipedia.org While this reaction is typically used to synthesize α-aminophosphonates, the amine in this compound can act as the amine component in a similar condensation with an aldehyde and a dialkyl phosphite, leading to structures bearing an additional phosphonate group. nih.gov

Table 2: Representative Reactions of the Primary Amine Functionality

| Reaction Type | Reagent(s) | Functional Group Formed |

| Acylation | Acetyl Chloride, Base | Amide |

| Imine Formation | Benzaldehyde | Imine (Schiff Base) |

| Reductive Amination | Acetone, NaBH₃CN | Secondary Amine |

| Sulfonylation | Tosyl Chloride, Base | Sulfonamide |

This table illustrates potential reactions at the amine site of this compound.

Reactivity of Diethyl α-Acylphosphonates with α-Aminoesters

While not a direct reaction of this compound itself, the reactivity of a related class of compounds, diethyl α-acylphosphonates, with α-aminoesters provides insight into the chemical behavior of phosphonate-containing synthons. The condensation of diethyl 1-oxomethylphosphonates with various α-aminoesters, such as those derived from glycine, alanine, and phenylalanine, has been studied. jocpr.com

Interestingly, this reaction does not yield the expected α-iminophosphonates. Instead, it results in the formation of the corresponding acetamides. jocpr.com Theoretical studies using Density Functional Theory (DFT) have confirmed that the formation of the α-iminophosphonate is not thermodynamically favored in these reactions. jocpr.com This highlights a unique reactivity pattern where the aminoester acts as an acylating agent for the phosphonate rather than undergoing simple condensation.

Table 3: Products from the Reaction of Diethyl α-Acylphosphonates with α-Aminoesters

| Diethyl α-Acylphosphonate | α-Aminoester | Primary Product | Reference |

| Diethyl 1-oxomethylphosphonate | α-aminoglycine methyl ester | Corresponding Acetamide | jocpr.com |

| Diethyl 1-oxomethylphosphonate | α-aminoalanine methyl ester | Corresponding Acetamide | jocpr.com |

| Diethyl 1-oxomethylphosphonate | α-aminophenylalanine methyl ester | Corresponding Acetamide | jocpr.com |

This table details the observed reactivity for a related class of phosphonate compounds.

Functionalization of the Dodecyl Chain for Tailored Architectures

Modifying the long, saturated dodecyl chain of this compound presents a synthetic challenge but offers significant potential for creating molecules with tailored properties for applications in materials science, such as self-assembled monolayers or functional polymers.

Direct functionalization of the unactivated C-H bonds along the alkyl chain is difficult but can be conceptually approached through modern synthetic methods. acs.org Palladium-catalyzed C-H activation has been used for the terminal arylation of long alkyl chains on amino acid derivatives, suggesting a possible, albeit challenging, route for modifying the ω-position of the dodecyl chain. acs.org

A more synthetically practical approach involves using a pre-functionalized C12 building block to construct the target molecule. For instance, synthetic routes have been developed to produce 12-aminododecenoic acid and 12-aminododecanoic acid from renewable resources. nih.govgoogle.com These functionalized precursors could, in principle, be adapted for the synthesis of tailored aminododecylphosphonates. For example, a C12 chain containing a double bond, an azide, or a protected hydroxyl group could be synthesized first, followed by the introduction of the amine and phosphonate moieties to yield a specifically functionalized analogue of this compound. This bottom-up strategy provides more precise control over the position and nature of the incorporated functional group.

Table 4: Conceptual Approaches for Dodecyl Chain Functionalization

| Strategy | Target Functional Group | Potential Application |

| Bottom-up Synthesis | Alkene or Alkyne | Click chemistry, polymerization |

| Bottom-up Synthesis | Hydroxyl (OH) | Attachment of polar head groups |

| Bottom-up Synthesis | Halogen (Br, I) | Cross-coupling reactions |

| C-H Activation (Post-synthesis) | Phenyl | Modifying steric/electronic properties |

This table outlines conceptual strategies for creating tailored architectures based on the dodecylphosphonate framework.

Interfacial Chemistry and Adsorption Phenomena of Aminophosphonate Esters

Adsorption Mechanisms of Phosphonate (B1237965) Groups on Inorganic Surfaces

The phosphonate group is a robust anchor for attaching organic molecules to a variety of inorganic surfaces, especially metal oxides. Its ability to form strong, stable bonds is a key factor in the creation of durable and well-ordered self-assembled monolayers (SAMs).

The interaction of aminophosphonates with metal oxide surfaces is a complex process governed by the chemical nature of both the molecule and the substrate.

The interaction with silver (Ag) surfaces is also of significant interest, particularly for applications in plasmonics and antimicrobial surfaces. While specific studies on diethyl 12-aminododecylphosphonate are limited, research on other organophosphonates reveals that they can adsorb onto silver surfaces. acs.org This adsorption can alter the electrochemical properties of the silver and is influenced by the molecular structure of the phosphonate. acs.org For instance, some organophosphonates adsorb without structural changes, while others may decompose, leading to different surface interactions. acs.org The presence of functional groups on the adsorbing molecule plays a crucial role in the nature of the interaction with the silver surface. nih.gov

Table 1: Adsorption Characteristics of Aminophosphonates on Different Surfaces

| Surface Material | Adsorbing Molecule | Primary Interaction Mechanism | Resulting Surface Structure |

| Titanium Dioxide (TiO₂) | Long-chain aminophosphonates (e.g., C12) | Covalent Ti-O-P bond formation | Discontinuous monolayer, molecular islands researchgate.netacs.org |

| Silver (Ag) | Organophosphonates | Adsorption, potential for decomposition or structural retention | Altered electrochemical properties acs.org |

The protonation state of the aminophosphonate molecule, which is dependent on the pH of the surrounding environment, plays a critical role in its adsorption behavior on metal oxide surfaces. nih.govresearchgate.net The phosphonic acid group has multiple pKa values, meaning its charge can change with pH. nih.govnih.gov Similarly, the terminal amino group can be protonated at acidic pH.

The adsorption of similar molecules, like glyphosate (B1671968) which also contains a phosphonate group, onto iron oxides has been shown to decrease as the pH increases. nih.gov This is because at higher pH, both the surface of the metal oxide and the phosphonate group tend to be negatively charged, leading to electrostatic repulsion that hinders adsorption. nih.gov Conversely, at lower pH values, the surface can be positively charged, and the phosphonate group can be protonated, which can influence the binding mechanism and strength. mpg.de For amino acids adsorbing on TiO₂, the interplay between the charge of the amino acid's functional groups and the surface charge of the TiO₂ at different pH values dictates the extent of adsorption. nih.gov It is therefore expected that the adsorption of this compound will be highly sensitive to pH, with the optimal conditions for forming a stable monolayer being dependent on the specific isoelectric point of the surface and the pKa values of the phosphonate and amino groups. nih.gov

Role of the Long Alkyl Chain in Interfacial Interactions

The long dodecyl (C12) alkyl chain of this compound is not merely a passive spacer; it plays a crucial and active role in the organization and stability of the adsorbed layer. acs.orgacs.org

The length of the alkyl chain significantly influences the degree of order and packing density of the resulting self-assembled monolayer. acs.orgnih.gov Studies on similar long-chain alkyl phosphates and phosphonates have demonstrated that chains exceeding a certain length (e.g., 15 carbon atoms) lead to a higher degree of two-dimensional crystallinity in the film. acs.orgnih.gov This increased order is a result of the van der Waals interactions between the adjacent alkyl chains, which encourage the molecules to align in a more parallel and densely packed fashion. nih.gov

For aminophosphonates with a C12 chain adsorbed on TiO₂, the longer chain results in more ordered layers, a trend that is further enhanced by thermal annealing. acs.org This ordering is critical as it ensures that the terminal amino groups are exposed at the outer surface of the monolayer, making them accessible for subsequent functionalization. researchgate.netacs.org The mobility of these long chains within the monolayer can be considerable, which is a point of contrast to their more rigid state in bulk crystalline phases. acs.orgpsu.edu

Table 2: Impact of Alkyl Chain Length on Monolayer Properties

| Alkyl Chain Length | Monolayer Order | Packing Density | Influence of Annealing |

| Short (e.g., C6) | Less ordered | Lower | Less significant effect |

| Long (e.g., C12) | More ordered acs.org | Higher acs.orgnih.gov | Increases order acs.org |

Surface Functionalization Strategies Utilizing this compound

The exposed terminal amino groups on a surface coated with this compound present a versatile platform for a wide range of surface functionalization strategies. researchgate.netacs.org This bifunctionality is key to creating surfaces with tailored chemical and biological properties.

One primary application is in the field of biomaterials, where these functionalized surfaces can be used to covalently couple biomolecules such as peptides and proteins. acs.orgnih.gov For instance, the exposed amine groups can be reacted with amino acids, a foundational step towards immobilizing antimicrobial peptides to create surfaces that resist bacterial colonization, a major concern for medical implants. acs.orgnih.gov

The process of creating these functionalized surfaces often involves a multi-step approach. First, the substrate, such as titanium, is treated to create a uniform and reactive oxide layer. acs.org Following this, the this compound is self-assembled onto the surface. The stability and order of this monolayer can be further improved by post-deposition annealing, which strengthens the covalent binding to the substrate. acs.org The final step involves the covalent coupling of the desired functional molecule to the exposed amino groups. nih.gov This layered approach allows for precise control over the surface chemistry and functionality.

Furthermore, nanoparticles functionalized with aminophosphonates can be used in various applications, including as building blocks for more complex nanostructures and for targeted delivery systems. nih.govnih.govmdpi.com The ability to control the surface chemistry of nanoparticles is crucial for improving their biocompatibility and cellular uptake. nih.gov

Supramolecular Assembly and Self Organization of Long Chain Aminophosphonate Systems

Principles of Self-Assembly in Amphiphilic Phosphonate (B1237965) Molecules

Amphiphilic molecules, such as Diethyl 12-aminododecylphosphonate, possess both a hydrophilic (water-attracting) polar head group and a hydrophobic (water-repelling) nonpolar tail. cambridge.orgtaylorfrancis.com In the case of this aminophosphonate, the diethyl phosphonate and amino moieties constitute the polar head, while the long 12-carbon alkyl chain (dodecyl) serves as the nonpolar tail.

The primary driving force for the self-assembly of such molecules in an aqueous environment is the hydrophobic effect. cambridge.org This phenomenon is not an attractive force between the nonpolar tails but rather a consequence of the thermodynamic unfavorability of disrupting the hydrogen-bonding network of water molecules. To minimize the contact area between the hydrophobic alkyl chains and water, the molecules spontaneously organize into larger aggregates. acs.orgnih.gov This process is a balance between the hydrophobic interactions pulling the tails together and the repulsive forces (steric and electrostatic) between the polar head groups. kinampark.com The inherent duality in the chemical structure of phosphonate-engineered amphiphiles allows them to self-aggregate into ordered structures, a process that can be inspired by biological systems like phospholipids forming bilayer membranes. pku.edu.cn

Formation of Ordered Nanostructures: Micelles and Spherical Aggregates

When the concentration of an amphiphilic molecule in a solution surpasses a specific threshold, known as the critical micelle concentration (CMC), self-assembly leads to the formation of ordered nanostructures. cambridge.orgnih.gov For amphiphiles like this compound with a single long alkyl tail, the most common structures formed in water are micelles. cambridge.orgnih.gov

Micelles are typically spherical aggregates where the hydrophobic dodecyl chains are sequestered in the core, away from the aqueous solvent, and the hydrophilic aminophosphonate head groups form a shell at the exterior, interacting with the surrounding water molecules. nih.gov The formation and morphology of these aggregates are governed by a packing parameter, which relates the volume of the hydrophobic tail, the length of the tail, and the effective area of the head group at the aggregate's surface. mpg.de For many common surfactants with a single alkyl chain, self-assembly into spherical or elongated micelles is a cooperative process driven by these hydrophobic interactions. cambridge.org The transition from individual molecules (monomers) to micelles occurs over a very narrow concentration range, a hallmark of this cooperative self-assembly. mpg.de

Host-Guest Interactions Involving Phosphonate Anions (Relevance to Hydrolyzed Forms)

Under certain conditions, such as hydrolysis, the diethyl ester groups of the phosphonate can be cleaved, yielding a phosphonate anion (R-PO₃²⁻). This charged species can participate in host-guest chemistry, acting as a "guest" that is recognized and bound by a larger "host" molecule. fortunejournals.com The binding of anions in aqueous environments is a significant challenge in supramolecular chemistry due to the high energy required to desolvate the anion. rsc.org Effective hosts must therefore provide a combination of hydrophobic environments and strong, cooperative interactions to overcome this energy barrier. rsc.org

A notable class of synthetic receptors capable of binding phosphonate anions are "nanojars." acs.orgnih.gov These are robust supramolecular coordination assemblies, typically formed from copper(II), hydroxide, and pyrazolate ions, that create a highly hydrophilic internal cavity. acs.orgwmich.edu These neutral host molecules are adept at capturing doubly charged phosphonate anions (RPO₃²⁻), including those with long alkyl chains like the dodecylphosphonate anion derived from the title compound. acs.orgwmich.edu

The binding mechanism involves the encapsulation of the phosphonate's anionic head group within the nanojar's cavity, where it is stabilized by a multitude of hydrogen bonds. nih.govacs.org The hydrophobic alkyl tail of the guest molecule typically remains pointing outwards from the cavity. wmich.edu Crystallographic studies have provided detailed structural characterization of these host-guest complexes. acs.orgacs.org

Recent research has also uncovered a novel binding motif termed "nanojar clamshells." nih.govacs.org These structures consist of a pair of nanojars bridged by two phosphonate anions, effectively doubling the receptor's binding capacity. wmich.edu

| Interaction Type | Structural Feature | Average Distance (Å) | Significance |

|---|---|---|---|

| Host-Guest H-Bonding | Phosphonate O···Host O | 2.965 | Indicates strong hydrogen bonding between the guest anion and the nanojar cavity. |

| Host Intramolecular | Cu–O Bond Length | 1.920 - 1.928 | Typical bond lengths within the copper-hydroxide-pyrazolate rings of the nanojar. |

| Host Intramolecular | Cu–N Bond Length | 1.970 - 1.981 | Typical bond lengths within the copper-hydroxide-pyrazolate rings of the nanojar. |

| Host Inter-ring | Axial Cu···O Distance | 2.483 - 2.540 | Represents non-covalent interactions holding the stacked metallamacrocyclic rings of the nanojar together. |

Engineering Supramolecular Architectures through Non-Covalent Interactions

The formation and stability of the complex assemblies derived from this compound are governed by a variety of non-covalent interactions. fortunejournals.comrsc.org These weak forces, including hydrogen bonding and hydrophobic interactions, work in concert to direct the precise three-dimensional arrangement of the molecules into functional supramolecular architectures. mdpi.com Understanding and controlling these interactions is key to engineering desired material properties.

Hydrogen bonds play a critical role in defining the structure of phosphonate assemblies. acs.orgfigshare.com The phosphonate group itself is an excellent participant in hydrogen bonding; the phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor, and in hydrolyzed or protonated forms, the P-O-H groups are strong hydrogen bond donors. mdpi.com In the solid state, these interactions can link phosphonate anions and cations into extensive networks, forming tapes, sheets, or three-dimensional frameworks. figshare.comnih.gov These bonds are often "charge-assisted," meaning the interaction is strengthened by the electrostatic attraction between the formally charged donor and acceptor atoms, leading to highly predictable structural patterns. acs.orgmdpi.com As seen in host-guest complexes, a multitude of hydrogen bonds between a phosphonate guest and its host can provide the stability needed for strong binding. acs.org

Integration of Diethyl 12 Aminododecylphosphonate into Advanced Materials

Design and Synthesis of Phosphonate-Containing Polymeric Materials

The incorporation of phosphonate (B1237965) groups into polymers is a well-established strategy to enhance properties such as flame retardancy, metal chelation, and biocompatibility. rsc.orgmdpi.com Diethyl 12-aminododecylphosphonate serves as a valuable building block in this context, offering multiple pathways for integration into polymeric structures.

The primary amine group of this compound makes it an excellent candidate for covalent incorporation into polymer networks, particularly epoxy resins. Epoxy resins are thermosetting polymers formed by the reaction of an epoxy monomer with a curing agent or hardener. The amine group of the aminophosphonate can act as a reactive site, opening the epoxide ring of monomers like diglycidyl ether of bisphenol A (DGEBA) and becoming permanently integrated into the cross-linked polymer network. tandfonline.comnih.gov

This covalent bonding ensures the permanent inclusion of the phosphonate functionality throughout the material. The long dodecyl chain acts as an internal plasticizer, potentially increasing the flexibility and impact strength of the typically rigid epoxy matrix. Furthermore, the phosphorus atoms contribute to enhanced flame retardancy, a key performance characteristic for many epoxy applications. researchgate.net The synthesis approach involves mixing the aminophosphonate with the epoxy monomer and a traditional curing agent, where it co-reacts to form the final thermoset. mdpi.com

Table 1: Potential Effects of Incorporating this compound into Epoxy Networks

| Property | Effect of Incorporation | Rationale |

|---|---|---|

| Flame Retardancy | Increased | The phosphonate moiety can promote char formation in the condensed phase during combustion. researchgate.net |

| Mechanical Properties | Modified (e.g., increased flexibility, toughness) | The long, flexible dodecyl (C12) chain can disrupt the rigid network, acting as an internal plasticizer. |

| Adhesion | Potentially Improved | The polar phosphonate group can enhance adhesion to metal substrates. rsc.org |

| Thermal Stability | Modified | The introduction of C-P bonds can alter the degradation pathways of the polymer. tandfonline.com |

Beyond covalent networks, this compound can be used to form non-covalent, self-assembled structures known as supramolecular complexes. rsc.org The phosphonate group is an effective ligand for a wide range of metal ions. kobv.de By coordinating with multivalent metal ions, phosphonate molecules can be linked together to form extended, three-dimensional networks.

In this context, the aminophosphonate can be designed to create cross-linkable systems. The phosphonate end coordinates with a metal center, while the long alkyl chains can interact with each other through van der Waals forces, and the terminal amino groups can form hydrogen bonds. researchgate.netdntb.gov.ua These multiple non-covalent interactions lead to the formation of robust, yet potentially reversible or stimuli-responsive, supramolecular gels or materials. The ability to assemble and disassemble based on external triggers like pH or temperature makes these materials attractive for applications in sensors, drug delivery, and self-healing materials.

Application in Functional Coatings and Surface Modification

The distinct chemical functionalities at either end of the this compound molecule make it an ideal agent for modifying the surfaces of various substrates. The phosphonate group provides a strong anchor to metal oxide surfaces, while the long alkyl chain and terminal amine group present a new interface with desired properties. rsc.org

Hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), the primary mineral component of bone and teeth, is a critical material in biomedical implants and bone tissue engineering. nyu.edunih.gov The phosphonate moiety of this compound exhibits a very strong affinity for the calcium sites on the hydroxyapatite surface, leading to stable and robust adsorption. nih.gov This interaction is analogous to how bisphosphonate drugs target bone tissue.

Once anchored, the molecule alters the surface chemistry of the hydroxyapatite. The long, hydrophobic dodecyl tail creates a non-polar surface, which can be used to control the adhesion of proteins and cells. mdpi.com The terminal amine group provides a reactive handle for the subsequent attachment of other bioactive molecules, such as growth factors or antimicrobial agents, further enhancing the functionality of the implant surface. This stable modification can improve the biocompatibility and longevity of hydroxyapatite-coated implants. nih.gov

Role as Extraction and Precipitation Agents for Metal Ions (e.g., Rare Earth Metals, Thorium, Uranium, Mercury)

Organophosphorus compounds are among the most important commercial extractants for the separation of valuable and strategic metals in hydrometallurgical processes. mdpi.com α-Aminophosphonates have been identified as highly efficient and selective extraction and precipitation agents for rare earth elements (REEs) and actinides like thorium and uranium. nih.govresearchgate.net

The aminophosphonate group acts as a chelating agent, forming stable complexes with metal ions. The long, hydrophobic dodecyl chain of this compound ensures that the resulting metal complex is highly soluble in the organic phase (e.g., kerosene) used in liquid-liquid extraction processes, facilitating the transfer of the metal ion from the aqueous phase. mdpi.com This allows for the selective separation and concentration of target metals from complex mixtures, such as those found in ore leachates or nuclear waste streams. researchgate.netacs.org Studies have shown that aminophosphonates can outperform traditional extractants in certain separation schemes. researchgate.net

Table 2: Metal Ions Targeted by Aminophosphonate Extractants

| Metal Ion Class | Specific Examples | Application Area |

|---|---|---|

| Actinides | Thorium (Th), Uranium (U) | Nuclear fuel cycle, waste remediation nih.govacs.org |

| Lanthanides | Lanthanum (La), Terbium (Tb), Neodymium (Nd) | Electronics, magnets, catalysts mdpi.comresearchgate.net |

| Noble Metals | Gold (Au), Platinum (Pt), Palladium (Pd) | Catalysis, electronics recycling researchgate.net |

| Heavy Metals | Mercury (Hg) | Environmental remediation |

Biobased Polymer Precursors and Building Blocks

There is a significant and growing interest in developing polymers from renewable, biobased resources to reduce reliance on petrochemical feedstocks. lcpo.frwhiterose.ac.ukresearchgate.net this compound possesses structural features that align with this trend. The 12-carbon dodecyl chain is structurally related to lauric acid, a fatty acid readily available from vegetable oils like coconut and palm kernel oil. lcpo.fr

The primary amine functionality is a key reactive group for synthesizing important classes of polymers, including polyamides and polyureas. acs.org By utilizing a bio-derived dodecylamine as a starting material, it is conceivable to produce aminophosphonates that are partially or fully biobased.

As a bifunctional monomer (containing an amine and a phosphonate), it can be used to synthesize novel polymers. For instance, it could be reacted with dicarboxylic acids to form phosphonate-pendant polyamides. These materials would combine the traditional properties of polyamides with the unique functionalities imparted by the phosphonate group, such as flame retardancy, metal adhesion, and biocompatibility, creating a new class of high-performance, potentially biobased polymers. mdpi.com

Theoretical and Computational Investigations of Diethyl 12 Aminododecylphosphonate Interactions

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like Diethyl 12-aminododecylphosphonate. These computational methods provide fundamental insights into the spatial distribution of electrons and the energies of molecular orbitals, which govern the molecule's behavior in chemical reactions and intermolecular interactions.

Density Functional Theory (DFT) Studies on Molecular Properties (HOMO, LUMO, Hirshfeld Charges, Molecular Electrostatic Potential)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can determine key molecular characteristics that dictate reactivity and interaction sites. For long-chain aminophosphonates, DFT studies reveal crucial information about their behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. aimspress.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher polarizability and a greater ease of electronic excitation, indicating higher chemical reactivity. nih.gov For molecules like this compound, the HOMO is typically localized on the electron-rich amino and phosphonate (B1237965) groups, while the LUMO is distributed over the electrophilic parts of the molecule.

Hirshfeld charge analysis is a method for partitioning the electron density of a molecule among its constituent atoms. This provides a way to estimate partial atomic charges, which are useful for understanding electrostatic interactions. In this compound, the nitrogen atom of the amino group and the oxygen atoms of the phosphonate group are expected to carry negative Hirshfeld charges, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the carbon atoms adjacent to these electronegative atoms will exhibit positive charges.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net It is a valuable tool for predicting the sites of both electrophilic and nucleophilic attack. thaiscience.info The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential (red) around the phosphonate oxygen atoms and the lone pair of the amino nitrogen, highlighting these as primary sites for interaction with electrophiles or metal cations. Positive potential (blue) would be concentrated around the amine hydrogens, indicating their role as hydrogen bond donors.

Table 1: Representative DFT-Calculated Molecular Properties for an Aminophosphonate Structure Note: These are representative values for analogous structures, as specific data for this compound is not publicly available. Calculations are typically performed using a basis set like 6-311G(d,p) with B3LYP or B3PW91 functionals. dergipark.org.tr

| Property | Representative Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Reflects chemical stability and reactivity. |

| Hirshfeld Charge on N | ~ -0.3 to -0.4 e | Quantifies the negative charge on the amine nitrogen. |

| Hirshfeld Charge on P=O Oxygen | ~ -0.5 to -0.6 e | Quantifies the high negative charge on the phosphoryl oxygen. |

| MEP Minimum (on P=O) | < -0.04 a.u. | Identifies the most likely site for electrophilic attack. |

| MEP Maximum (on N-H) | > +0.04 a.u. | Identifies a primary site for hydrogen bond donation. |

Conformational Analysis and Interconversion Pathways

The long, flexible dodecyl chain of this compound allows it to adopt numerous spatial arrangements or conformations. Conformational analysis, performed using computational methods, seeks to identify the most stable, low-energy conformations and to map the energy landscape for interconversion between them.

The potential energy surface of such a molecule is complex, with many local minima corresponding to different conformers. These conformations differ in the torsion angles of the C-C backbone and the orientation of the terminal amino and diethyl phosphonate groups. Computational models, often employing molecular mechanics or DFT, can systematically explore these possibilities to locate the global energy minimum and other low-energy structures. For instance, studies on similar flexible molecules propose transition states and stable conformations, such as boat or chair-like forms in cyclic structures, which can be fixed by specific configurations. nih.gov Understanding these pathways is critical, as the specific conformation of the molecule can significantly influence its ability to bind to surfaces, interact with metal ions, or self-assemble. The energy barriers between different conformations determine the flexibility of the molecule at a given temperature.

Modeling of Intermolecular Interactions

The functional groups of this compound—the primary amine and the phosphonate ester—are capable of engaging in strong intermolecular interactions, which dictate the material's bulk properties and its behavior in solution and at interfaces.

Hydrogen Bonding Studies in Phosphonate Dimers and Assemblies

The phosphonate group, with its phosphoryl (P=O) oxygen as a hydrogen bond acceptor and the amine group (-NH2) with its hydrogens as donors, is highly conducive to forming hydrogen bonds. researchgate.net Computational studies are essential for understanding the geometry, strength, and cooperativity of these interactions.

Theoretical models show that phosphonic acids can form extremely stable, cage-like tetramers held together by a network of eight strong O-H···O hydrogen bonds. mdpi.com While this compound lacks the acidic P-OH proton, the N-H protons of the amino group and potentially activated C-H protons can form robust hydrogen bonds with the P=O oxygen of a neighboring molecule. nih.gov These interactions can lead to the formation of dimers or larger, ordered self-assemblies. Molecular dynamics simulations and DFT calculations can quantify the strength of these hydrogen bonds, which can be on the order of several kcal/mol. mdpi.com The topology of these hydrogen-bonded networks is fundamental to properties like proton transport in related systems and the formation of stable coatings and self-assembled monolayers. mdpi.comrsc.org

Metal-Phosphonate Complexation Mechanisms

The amine and phosphonate functionalities make this compound an excellent ligand for coordinating with metal ions. The phosphonate group can bind to metals in various modes: monodentate (using one oxygen), bidentate (chelating with two oxygens from the same phosphonate), or bridging between two or more metal centers. nih.gov The terminal amine group can also coordinate to the metal, potentially leading to stable chelate rings.

Computational modeling, particularly with DFT, is used to investigate the mechanisms of these complexation reactions. nih.gov These studies can predict the preferred coordination geometry (e.g., octahedral, tetrahedral), calculate the binding energies of the ligand to different metal ions, and analyze the nature of the metal-ligand bond. nih.govacs.org For example, DFT calculations have been used to explain the unexpectedly high stability of certain actinide-phosphonate complexes, attributing it to the influence of weak C-H···O hydrogen bonds that fine-tune the structure. nih.gov Such computational insights are crucial for designing phosphonate-based systems for applications like metal extraction, corrosion inhibition, and the creation of stable metal-organic frameworks (MOFs). acs.orgacs.org

Quantitative Structure-Property Relationship (QSPR) Studies for Material Performance Prediction

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the computed structural and electronic properties of molecules with their experimentally observed macroscopic properties. This approach is highly valuable for predicting the performance of new materials and for rationally designing molecules with desired characteristics.

For a compound like this compound, QSPR models can be developed to predict its performance in various applications. The process involves:

Calculating Molecular Descriptors: A wide range of theoretical descriptors are calculated for a series of related aminophosphonate molecules. These descriptors include the quantum chemical properties discussed earlier (HOMO/LUMO energies, charges, MEP values) as well as constitutional, topological, and geometrical descriptors. nih.gov

Measuring Experimental Properties: The macroscopic property of interest (e.g., corrosion inhibition efficiency, metal binding constant, stability of a self-assembled monolayer) is experimentally measured for the same series of molecules.

Developing a Correlation Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that links the calculated descriptors to the measured property.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms, transition states, and thermodynamics of chemical reactions involving molecules similar to this compound. pitt.edu The primary reaction of interest for this class of compounds is the formation of α-aminophosphonates, often via the Kabachnik-Fields reaction. nih.gov

The Kabachnik-Fields reaction is a three-component condensation of a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). acs.org Computational studies have been instrumental in clarifying the mechanistic pathways of this reaction, which can proceed through two main routes: the "imine" pathway or the "hydroxyphosphonate" pathway. nih.gov The preferred pathway is dependent on the specific nature of the reactants. nih.gov

In the context of this compound, the primary amine group can react with a carbonyl compound. The subsequent reaction with a phosphite, such as diethyl phosphite, would lead to the formation of an α-aminophosphonate derivative.

The "Imine" Pathway:

This mechanism involves the initial reaction between the primary amine and the carbonyl compound to form a Schiff base (imine) intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine. nih.gov

Step 1: Imine Formation: The reaction of a primary amine with an aldehyde, for instance, has been studied using DFT. researchgate.netnih.gov These studies reveal that the initial nucleophilic attack of the amine on the carbonyl carbon leads to a carbinolamine intermediate. researchgate.netnih.gov Subsequent dehydration, which can be acid or base-catalyzed, results in the formation of the imine. researchgate.net The steric hindrance of the aldehyde can influence the reaction rate, with bulkier aldehydes potentially slowing the initial attack. nih.gov

Step 2: Phosphite Addition: The dialkyl phosphite then adds to the imine. This step is often the rate-determining step, and its energetics can be modeled computationally.

The "Hydroxyphosphonate" Pathway:

Alternatively, the reaction can commence with the addition of the dialkyl phosphite to the carbonyl group, forming an α-hydroxyphosphonate. This is followed by the nucleophilic substitution of the hydroxyl group by the amine. nih.gov Cherkasov et al. proposed that for more nucleophilic amines, this pathway might be favored, potentially involving a hydrogen-bonded pre-reaction complex between the phosphite and the amine. nih.gov

Computational models can predict the activation barriers for both pathways, allowing for a determination of the most likely reaction mechanism under specific conditions. For example, DFT calculations can be used to determine the geometries of transition states and the corresponding activation energies.

Below are illustrative data tables based on computational studies of analogous reactions.

Table 1: Calculated Activation Barriers for the Reaction of Methylamine and Formaldehyde (B43269) (Illustrative)

| Reaction Step | Pathway | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | Imine Formation | 12.5 |

| Dehydration | Imine Formation | 18.2 |

| Phosphite Addition | Imine Pathway | 15.8 |

| Phosphite Addition | Hydroxyphosphonate Formation | 22.1 |

| Amine Substitution | Hydroxyphosphonate Pathway | 19.7 |

Note: These are hypothetical values for illustrative purposes, based on general findings from DFT studies on similar reactions. researchgate.netnih.gov

Table 2: Effect of Substituents on the Nucleophilicity of Primary Amines (Illustrative)

| Amine | Nucleophilicity Index (eV) |

| Methylamine | 3.8 |

| Vinylamine | 3.5 |

| Phenylamine | 3.2 |

Note: This table illustrates the trend of decreasing nucleophilicity with electron-withdrawing groups, a factor that would influence the initial step of the reaction. Data is representative of trends discussed in computational studies. acs.org

The long dodecyl chain in this compound is unlikely to directly participate in the electronic aspects of these reactions at the amine or phosphonate termini. However, its steric bulk could influence the approach of reactants and the stability of intermediates and transition states, a factor that can be explicitly modeled in computational studies.

Advanced Characterization Methodologies for Diethyl 12 Aminododecylphosphonate and Derived Systems

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the molecular structure and assessing the purity of Diethyl 12-aminododecylphosphonate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the spectra from ¹H, ¹³C, and ³¹P nuclei, a complete assignment of the molecule's carbon skeleton and associated protons is possible.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the ethoxy groups, the long dodecyl chain, and the terminal amine. The methylene (B1212753) protons of the ethoxy group (-O-CH₂-CH₃) would appear as a quartet due to coupling with the adjacent methyl protons. These methyl protons, in turn, would present as a triplet. The long alkyl chain would feature a large, complex multiplet for the internal methylene groups (-(CH₂)₁₀-). The methylene group adjacent to the phosphorus atom (P-CH₂) and the one adjacent to the amine group (-CH₂-NH₂) would be shifted downfield to different extents due to the influence of the neighboring heteroatoms. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon spectrum provides information on each unique carbon atom in the molecule. libretexts.orgpressbooks.pub The carbons of the ethoxy group (-O-CH₂-CH₃) are expected at distinct chemical shifts. The long methylene chain would produce a series of signals in the aliphatic region of the spectrum. nih.govwisc.eduoregonstate.edu The carbon atom directly bonded to the phosphorus (P-CH₂) and the one bonded to the nitrogen (-CH₂-NH₂) would be clearly distinguishable from the other methylene carbons due to the deshielding effects of phosphorus and nitrogen. libretexts.org

³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic for phosphonates. It is expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this peak is characteristic of a phosphonate (B1237965) ester. researchgate.netspectrabase.comscience-and-fun.de

Expected NMR Data for this compound

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Expected ³¹P NMR Shift (ppm) |

| -O-CH₂-CH₃ | ~1.3 (triplet) | ~16 | N/A |

| -O-CH₂ -CH₃ | ~4.1 (quartet) | ~62 | N/A |

| P -(CH₂)₁₂-NH₂ | N/A | N/A | ~25 to ~35 |

| P-CH₂ -(CH₂)₁₀-CH₂-NH₂ | ~1.7 (multiplet) | ~22-31 (with C-P coupling) | N/A |

| P-CH₂-(CH₂ )₁₀-CH₂-NH₂ | ~1.2-1.6 (multiplet) | ~22-31 | N/A |

| P-(CH₂)₁₁-CH₂ -NH₂ | ~2.7 (triplet) | ~42 | N/A |

| -(CH₂)₁₂-NH₂ | Variable (broad singlet) | N/A | N/A |

Infrared (IR) and UV-Visible (UV-Vis) Spectrophotometry

IR Spectroscopy: This technique is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. vscht.czlibretexts.orguc.edu The IR spectrum of this compound would be expected to show strong C-H stretching vibrations from the long alkyl chain just below 3000 cm⁻¹. A very strong absorption corresponding to the P=O (phosphoryl) stretch is characteristic of phosphonates and typically appears in the 1250-1200 cm⁻¹ region. researchgate.netscispace.com The P-O-C stretching vibrations are also prominent, usually found in the 1170-950 cm⁻¹ range. researchgate.net The presence of the primary amine group (-NH₂) would be confirmed by N-H stretching bands in the 3400-3300 cm⁻¹ region and an N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.

UV-Vis Spectrophotometry: this compound lacks significant chromophores that absorb in the ultraviolet-visible range. The molecule consists of saturated alkyl chains, an amine, and a phosphonate ester, none of which have π-electron systems that typically lead to absorption in the 200-800 nm range. Therefore, it is expected to be transparent in UV-Vis spectroscopy, making this technique more suitable for analyzing derived systems where chromophores might be introduced.

Mass Spectrometry (EI-MS, ESI-MS, HRMS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

EI-MS: In Electron Impact Mass Spectrometry, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the loss of ethoxy groups (-OC₂H₅) and cleavage of the long alkyl chain, leading to a series of peaks separated by 14 amu (-CH₂-). libretexts.orglibretexts.orgyoutube.com Alpha-cleavage adjacent to the amine group is also a common fragmentation pathway for aliphatic amines. libretexts.org

ESI-MS: Electrospray Ionization Mass Spectrometry is a softer ionization technique. For this molecule, a protonated molecular ion [M+H]⁺ would be expected in the positive ion mode, with its m/z value corresponding to the molecular weight plus the mass of a proton. This technique is less likely to cause extensive fragmentation compared to EI, making it ideal for confirming the molecular weight.

HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion or protonated molecule with high precision. This allows for the unambiguous determination of the elemental formula, serving as a definitive confirmation of the compound's identity by distinguishing it from other compounds with the same nominal mass.

Diffraction and Microscopic Techniques for Material Characterization

When this compound is used to create organized structures, such as self-assembled monolayers (SAMs) or functionalized nanoparticles, diffraction and microscopy techniques are indispensable for characterizing their solid-state arrangement and surface morphology.

Single-Crystal X-ray Diffraction for Solid-State Structures

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the public literature. If suitable crystals could be grown, this technique would provide the most definitive three-dimensional structural information. researchgate.net It would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and van der Waals forces between the alkyl chains, which dictate the crystal packing. For related long-chain alkyl compounds, X-ray diffraction has been used to determine features like the tilt angle of the alkyl chains and the interlayer spacing in layered structures. rsc.org

Electron Microscopy (SEM, TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of surfaces and nanomaterials derived from this compound.

SEM: SEM is used to study the surface topography of materials at the micro- and nanoscale. For instance, if this compound (or its hydrolyzed phosphonic acid form) is used to form a self-assembled monolayer on a substrate, SEM could be used to assess the uniformity and completeness of the coating and to identify any large-scale defects or domain structures.

TEM: TEM provides higher resolution images and is suitable for analyzing the morphology and structure of individual nanoparticles or very thin films. If this compound were used to functionalize nanoparticles, TEM could visualize the size and shape distribution of the nanoparticle cores. While the organic monolayer itself is often difficult to resolve directly with conventional TEM, its presence can be inferred by changes in particle spacing and dispersibility. Advanced TEM techniques could potentially visualize the organic shell around a nanoparticle core. For systems like self-assembled monolayers on flat substrates, TEM is less commonly used than techniques like Atomic Force Microscopy (AFM). rsc.orgnih.govnih.gov

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful technique for visualizing and quantifying the surface topography of materials at the nanoscale. For this compound, which has the propensity to form self-assembled monolayers (SAMs) on various substrates, AFM is instrumental in characterizing the quality and structure of these films.

Research Findings:

Studies on long-chain aminophosphonates, such as those with 6 and 12 methylene units, have demonstrated their ability to form layers on oxide surfaces like titanium oxide (TiO2). acs.org The phosphonate group serves as an anchor to the surface, while the amino group is exposed at the outer surface, available for further functionalization. acs.org AFM analysis of such phosphonate monolayers typically reveals information about film uniformity, surface roughness, and the presence of any defects or aggregates. sci-hub.se For instance, the root mean square (RMS) roughness of a uniform phosphonate monolayer on a smooth substrate can be as low as 0.38 nm. sci-hub.se

The formation of well-ordered monolayers is influenced by factors such as the substrate preparation, the concentration of the phosphonate solution, and the immersion time. For example, the use of an oxygen plasma-treated TiO2 surface can enhance the anchoring of aminophosphonates by increasing the number of surface hydroxyl groups. acs.org Thermal annealing of the formed monolayer can also improve the molecular packing and order of the alkyl chains. acs.org

Below is a representative data table illustrating the kind of information that can be obtained from AFM analysis of self-assembled monolayers of long-chain alkylphosphonates on a substrate.

Table 1: Representative AFM Data for Alkylphosphonate Monolayers

| Sample | Substrate | RMS Roughness (nm) | Film Thickness (nm) | Water Contact Angle (°) |

|---|---|---|---|---|

| Bare Substrate | Silicon Dioxide | 0.14 | N/A | < 10 |

| Octadecylphosphonic acid (ODPA) Monolayer | Silicon Dioxide | 0.46 | 2.5 | 105 |

Note: This table is illustrative and based on data for similar long-chain phosphonates, not specifically this compound.

X-ray Diffraction (XRD) for Crystalline Properties

Research Findings:

The general procedure for crystal structure determination involves synthesizing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve and refine the crystal structure.

Below is a table with representative crystallographic data for a related α-aminophosphonate compound.

Table 2: Representative Crystallographic Data for an α-Aminophosphonate

| Parameter | Value |

|---|---|

| Compound | Diethyl (phenyl)((4-fluorophenyl)amino)phosphonate |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 11.897 |

| β (°) | 105.12 |

| Volume (ų) | 1800.5 |

Note: This data is for a representative α-aminophosphonate and is intended to illustrate the type of information obtained from an XRD study.

Thermal Analysis for Material Stability and Transitions (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and decomposition behavior of materials. In TGA, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. This provides information on decomposition temperatures, the presence of volatile components, and the amount of residual mass.

Research Findings:

The thermal stability of organophosphorus compounds is highly dependent on the nature of the organic groups attached to the phosphorus atom. Studies on the thermal degradation of various organophosphorus esters, including phosphonates, have shown that a common initial decomposition step is the elimination of a phosphorus acid to generate an alkene. nih.gov For dialkyl alkylphosphonates, this process can be a route to synthesizing alkylphosphonic acids. rsc.org

Research on the thermal decomposition of aminophosphonates like glyphosate (B1671968) and its metabolite aminomethylphosphonic acid (AMPA) indicates that the primary decomposition pathway involves the elimination of phosphorous acid to yield an imine. chemrxiv.org The decomposition of these compounds is predicted to occur at relatively high temperatures, with half-lives in the millisecond range at 1000 K. chemrxiv.org This suggests that the phosphonate group itself is thermally robust.

A typical TGA experiment would involve heating a small sample of this compound at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to observe its decomposition profile. The resulting thermogram would show the temperature at which weight loss begins (onset of decomposition) and the different stages of decomposition.

The following table provides a hypothetical TGA data set for a long-chain dialkyl aminophosphonate, illustrating the expected thermal behavior.

Table 3: Hypothetical TGA Data for a Long-Chain Dialkyl Aminophosphonate

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 150 - 250 | ~5% | Loss of volatile impurities or moisture |

| 250 - 400 | ~60% | Major decomposition (elimination of phosphorus acid and degradation of the alkyl chain) |

Note: This table is illustrative and based on the general thermal behavior of aminophosphonates.

Chromatographic Techniques for Separation and Purity (e.g., Thin Layer Chromatography)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method that is well-suited for monitoring reaction progress and checking the purity of compounds like this compound.

Research Findings: